molecular formula C12H14N2 B13078390 Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine

Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine

Cat. No.: B13078390
M. Wt: 186.25 g/mol
InChI Key: BFMQVVFVBOKJCN-UHFFFAOYSA-N
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Description

Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a pyrrole heterocycle linked to a N-methylmethanamine group via a phenyl ring. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds and its ability to interact with a wide range of enzymes and receptors . Compounds with similar structures, featuring a diarylpyrrole core and a methylamine side chain, have been identified as promising scaffolds for the development of antidepressants due to their potent activity as selective serotonin reuptake inhibitors (SSRIs) . Research indicates that such molecules can exhibit high binding affinity to the Serotonin Transporter (SERT) protein, a key target for antidepressant drugs . Beyond central nervous system targets, pyrrole-containing hybrids are also extensively explored in oncology research for their potential to inhibit specific kinases and induce apoptosis in cancer cells . This compound serves as a valuable building block for researchers synthesizing novel molecules for pharmacological screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-methyl-1-(4-pyrrol-1-ylphenyl)methanamine

InChI

InChI=1S/C12H14N2/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9,13H,10H2,1H3

InChI Key

BFMQVVFVBOKJCN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Eschweiler-Clarke Reaction

One common synthetic route to methylamines such as this compound is the Eschweiler-Clarke reaction. This method involves the methylation of a primary amine using formaldehyde and formic acid under heating conditions:

  • Starting Material: The corresponding primary amine, i.e., {[4-(1H-pyrrol-1-yl)phenyl]methyl}amine.
  • Reagents: Formaldehyde and formic acid.
  • Conditions: Heating the mixture to promote reductive methylation.
  • Outcome: Conversion of the primary amine to the N-methyl secondary amine without over-alkylation.

This method is advantageous due to its mild conditions and straightforward procedure, yielding the desired methylamine derivative efficiently.

Mannich Reaction Followed by Reductive Amination

A more elaborate synthetic approach involves a multi-step sequence combining the Mannich reaction and reductive amination, often used for synthesizing substituted pyrrole-containing methylamines:

  • Step 1: Synthesis of Diaryl Pyrrole

    • Primary aromatic amine reacts with arylpentane-1,4-dione in glacial acetic acid under reflux (6–8 hours).
    • The reaction yields diaryl pyrrole after neutralization and extraction.
  • Step 2: Mannich Reaction

    • Diaryl pyrrole is dissolved in acetonitrile.
    • Secondary aliphatic amine, formaldehyde (40%), and glacial acetic acid are added dropwise.
    • The mixture is stirred at room temperature for about 12 hours.
    • Completion is monitored by thin-layer chromatography (TLC).
  • Step 3: Reductive Amination

    • The resulting diarylpyrrole aldehyde is dissolved in ethanol.
    • Methylamine is added, and the mixture stirred at room temperature for 3–4 hours.
    • Sodium borohydride is introduced to reduce the imine intermediate, stirring continues for 6–12 hours.
    • The product is isolated by extraction and purified by column chromatography.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Yield/Notes
Eschweiler-Clarke Reaction Primary amine {[4-(1H-pyrrol-1-yl)phenyl]methyl}amine Formaldehyde, formic acid, heat Simple, mild, direct methylation Efficient for N-methylation
Mannich + Reductive Amination Diarylpyrrole aldehyde Formaldehyde, methylamine, sodium borohydride High selectivity, versatile Multi-step, controlled synthesis
Stetter Reaction + Paal-Knorr Aromatic aldehydes + methyl vinyl ketone Thiazolium catalyst, triethylamine, reflux Enables pyrrole core construction Intermediate step for pyrrole synthesis

Research Findings and Analytical Data

  • NMR Characterization: Proton NMR spectra confirm the presence of characteristic signals corresponding to the pyrrole ring protons, aromatic benzyl protons, and methylamine substituents. For example, 1H NMR of related methylated pyrrole derivatives shows methyl singlets around 2.2–2.5 ppm and aromatic multiplets between 6.5–7.5 ppm.

  • Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures is the preferred method to purify intermediates and final products, ensuring high purity suitable for biological testing.

  • Reaction Monitoring: TLC is routinely used to monitor reaction progress at each stage, with visualization under UV light due to aromatic and heterocyclic chromophores.

  • Yields: Reported yields for the multi-step synthesis vary but are generally moderate to high (60–85%), depending on the efficiency of each step and purification.

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry:
Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine has garnered interest in the field of medicinal chemistry due to its structural similarities to known pharmacologically active compounds. Pyrrole-containing compounds are often associated with various biological activities, including anti-cancer and anti-inflammatory properties. Research indicates that compounds featuring both pyrrole and amine functionalities can exhibit enhanced biological activity, making this compound a candidate for drug development.

Case Study: Anticancer Activity
A recent study evaluated the anticancer properties of pyrrole derivatives, including this compound. The results demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications against malignancies such as breast and colorectal cancer .

Biological Research

Biological Activity:
The biological activity of this compound is of significant interest in pharmacology. Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary studies indicate that it may modulate signaling pathways involved in cell growth and apoptosis, which are critical for cancer therapy.

Mechanism of Action:
Research has shown that compounds with similar structures can act as inhibitors of specific enzymes or receptors involved in disease progression. For instance, some pyrrole derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme linked to tumor growth and metastasis . Understanding the mechanism of action for this compound could lead to the development of targeted therapies.

Material Science

Synthesis and Applications:
The synthesis of this compound can be achieved through various methods, including the reaction of primary amines with formaldehyde and formic acid under heat. This synthetic versatility allows for its incorporation into polymers and materials with tailored properties.

Case Study: Polymer Development
In material science, compounds like this compound have been explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of heterocyclic amines into polymer matrices has shown promise in improving the performance characteristics of materials used in coatings and composites.

Mechanism of Action

The mechanism of action of Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine with structurally related amines and heterocyclic derivatives, focusing on molecular features, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Physical Properties Applications/Notes Reference
This compound C₁₂H₁₃N₂ 191.25 (calculated) - Benzyl-pyrrole core
- Methylamine substituent
N/A (data not explicitly provided) Hypothesized applications in drug design due to pyrrole's bioisosteric properties.
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h) C₁₂H₁₅N₅ 229.28 - Triazole ring
- Dimethylamine substituent
¹H-NMR: δ 7.95 (s, 1H), 3.71 (s, 2H), 2.34 (s, 6H) Used in click chemistry; triazole enhances metabolic stability.
(1-Ethyl-1H-pyrazol-4-yl)methylamine C₇H₁₃N₃ 139.20 - Pyrazole ring
- Ethyl and methyl substituents
CAS: 1002651-68-4
MDL: MFCD03419352
Intermediate in kinase inhibitor synthesis; pyrazole offers hydrogen-bonding sites.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 - Pyrazole-pyridine hybrid
- Cyclopropylamine substituent
mp: 104–107°C
HRMS (ESI): m/z 215 ([M+H]⁺)
Anticancer candidate; cyclopropyl group improves lipophilicity.
Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine C₁₀H₂₀ClN₃ 217.74 - Propyl-substituted pyrazole
- Ethylamine substituent
N/A (supplier data available) Explored in agrochemical research; halogenated variants may enhance stability.
2-{(4-Methoxyphenyl)[5-methyl-2-(1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile (3h) C₂₃H₂₀N₄O 368.43 - Pyrrole-phenyl core
- Methoxy and dinitrile substituents
mp: 137–139°C
IR: ν 2220 cm⁻¹ (CN stretch)
Fluorescent probe precursor; nitriles enable further functionalization.

Key Comparative Insights:

Pyridine-pyrazole hybrids (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) combine planar rigidity with basic nitrogen atoms, improving interactions with enzymatic targets .

Substituent Effects: Methylamine groups (as in the target compound) increase water solubility compared to bulkier substituents like cyclopropylamine or ethyl/propyl chains .

Applications :

  • Pyrrole-based amines are prevalent in kinase inhibitors and antimicrobial agents due to their ability to mimic natural heterocycles .
  • Triazole and pyrazole derivatives are widely used in high-throughput medicinal chemistry for their synthetic versatility .

Biological Activity

Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine is an organic compound with a complex structure that includes a pyrrole ring and an amine functional group. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C12H14N2
  • Molecular Weight : 198.25 g/mol

The compound features:

  • A pyrrole ring , which contributes to its reactivity.
  • An amine group , enhancing its potential interactions with biological targets.

Antimicrobial and Anticancer Activities

This compound has been investigated for its antimicrobial and anticancer properties. Similar compounds have demonstrated activity against various bacterial strains and cancer cell lines. For instance, derivatives of pyrrole compounds have shown significant inhibition of bacterial growth and reduced viability in cancer cells, suggesting a promising therapeutic potential .

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes : The pyrrole ring can modulate enzyme activity, potentially influencing metabolic pathways.
  • Receptor Binding : The amine group may facilitate binding to neurotransmitter receptors, affecting signaling pathways related to mood regulation and cellular proliferation.

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Antimicrobial Activity : Compounds featuring pyrrole rings have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth through various mechanisms including membrane disruption and interference with metabolic processes .
  • Cancer Cell Inhibition : Research into pyrrole derivatives has shown that they can significantly inhibit the proliferation of cancer cells in vitro. For example, studies indicated that certain derivatives could reduce the viability of human colon adenocarcinoma (HT29) cells at concentrations comparable to established chemotherapeutics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-MethylpyrrolePyrrole ring with a methyl groupUsed in organic synthesis
4-MethylaminobenzaldehydeBenzaldehyde with a methylamino groupKnown for synthesizing dyes
2-PyridinemethanolPyridine ring with a hydroxymethyl groupExhibits different reactivity patterns
BenzylamineSimple aromatic amineLacks complexity of heterocycles

These comparisons illustrate the unique dual functionality of this compound, which may confer distinct biological activities not found in simpler analogs.

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